molecular formula C18H22N2OS B7673007 N-cycloheptyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

N-cycloheptyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B7673007
M. Wt: 314.4 g/mol
InChI Key: AHTXBYMQHAJBLK-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the cycloheptyl, methyl, and phenyl groups. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this specific compound, the synthetic route may include:

    Formation of the thiazole ring: Reacting 2-bromo-1-(4-phenyl)ethanone with thiourea under basic conditions to form 2-methyl-4-phenyl-1,3-thiazole.

    Introduction of the cycloheptyl group: Reacting the thiazole intermediate with cycloheptylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions with the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-phenyl-1,3-thiazole-5-carboxamide: Lacks the cycloheptyl group but shares the thiazole core.

    N-cycloheptyl-2-methyl-1,3-thiazole-5-carboxamide: Lacks the phenyl group but retains the cycloheptyl and thiazole components.

Uniqueness

N-cycloheptyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is unique due to the presence of both the cycloheptyl and phenyl groups, which may enhance its biological activity and specificity compared to other thiazole derivatives .

Properties

IUPAC Name

N-cycloheptyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-13-19-16(14-9-5-4-6-10-14)17(22-13)18(21)20-15-11-7-2-3-8-12-15/h4-6,9-10,15H,2-3,7-8,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTXBYMQHAJBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)NC2CCCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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